Hydroxy-PEG4-CH2COOH
Overview
Description
Hydroxy-PEG4-CH2COOH is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a terminal carboxylic acid in its sodium salt form. This compound is commonly used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG4-CH2COOH is synthesized through the reaction of polyethylene glycol with a carboxylic acid derivative. The hydroxyl group of the PEG reacts with the carboxylic acid to form an ester linkage. The sodium salt form is preferred for stability during storage and shipping .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process typically includes purification steps such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG4-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to form stable amide bonds
Esterification: The hydroxyl group can be further derivatized or replaced with other reactive functional groups.
Common Reagents and Conditions
EDC: Used as a coupling agent to activate the carboxylic acid for reaction with amines.
HATU: Another coupling agent that facilitates the formation of amide bonds.
DCC (Dicyclohexylcarbodiimide): Used in esterification reactions
Major Products Formed
The major products formed from these reactions are stable amide or ester linkages, which are useful in various applications such as drug delivery and bioconjugation .
Scientific Research Applications
Hydroxy-PEG4-CH2COOH has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Utilized in the formulation of various products, including cosmetics and pharmaceuticals .
Mechanism of Action
The mechanism of action of Hydroxy-PEG4-CH2COOH involves its ability to form stable amide or ester bonds with other molecules. The hydrophilic PEG spacer increases solubility in aqueous media, making it an ideal linker for various applications. The terminal carboxylic acid reacts with primary amine groups in the presence of activators, forming stable amide bonds that enhance the stability and functionality of the resulting compounds .
Comparison with Similar Compounds
Hydroxy-PEG4-CH2COOH can be compared with other similar PEG derivatives, such as:
Hydroxy-PEG6-CH2CO2H, sodium salt: Contains a longer PEG spacer, which may provide different solubility and stability properties.
Methoxy-PEG4-CH2CO2H, sodium salt: Contains a methoxy group instead of a hydroxyl group, which may affect its reactivity and applications.
This compound is unique due to its specific combination of a hydroxyl group and a terminal carboxylic acid, providing versatility in various chemical and biological applications .
Properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h11H,1-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKURGMHPJRDKIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431083 | |
Record name | 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70678-95-4 | |
Record name | 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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